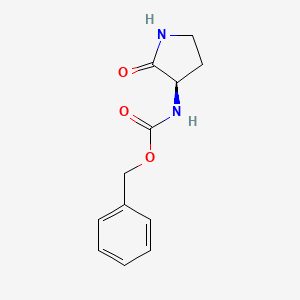

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJCWMGELCIMI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. This chiral molecule, belonging to the pyrrolidinone class of compounds, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active molecules.

Core Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below. It is important to note that while data for the racemic mixture and the (S)-enantiomer are available, specific experimental data for the (R)-enantiomer is limited.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | Calculated |

| Molecular Weight | 234.25 g/mol | [1] |

| CAS Number | Not explicitly found for (R)-enantiomer. Racemate: 42259-95-0. (S)-enantiomer: 118507-50-9. | [1][2] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not explicitly found. | |

| Boiling Point | Not explicitly found. | |

| Solubility | Moderately soluble in water; soluble in organic solvents (predicted).[3] | General observation for benzyl carbamates |

| IUPAC Name | Benzyl ((3R)-2-oxopyrrolidin-3-yl)carbamate | IUPAC Nomenclature |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of (R)-3-aminopyrrolidin-2-one with a benzyl chloroformate or a similar benzylating agent under basic conditions. The key challenge lies in the stereoselective synthesis of the (R)-3-aminopyrrolidin-2-one precursor.

General Synthetic Workflow

A plausible synthetic route is outlined below. This workflow is based on established chemical principles for the synthesis of similar compounds.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound.

Materials:

-

(R)-3-aminopyrrolidin-2-one hydrochloride

-

Benzyl chloroformate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (R)-3-aminopyrrolidin-2-one hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of benzyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks/Shifts |

| ¹H NMR | δ ~7.3-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.3 (m, 1H, CH-NH), ~3.3-3.5 (m, 2H, -CH₂-NH), ~2.0-2.5 (m, 2H, -CH₂-C=O) |

| ¹³C NMR | δ ~175 (C=O, lactam), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-O), ~50 (CH-NH), ~45 (-CH₂-NH), ~30 (-CH₂-C=O) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, lactam), ~1680 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |

| Mass Spec (m/z) | 234.10 (M⁺), fragments corresponding to the loss of the benzyl group (m/z 91) and other characteristic fragments. |

Biological Significance and Signaling Pathways

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of pharmacologically active compounds.[4] These derivatives have shown a broad range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.

The incorporation of a carbamate group can also significantly influence a drug's efficacy by affecting its binding affinity to target proteins, metabolic stability, and overall bioavailability.

While specific signaling pathways involving this compound have not been elucidated, its structural similarity to other biologically active pyrrolidinones suggests potential interactions with various biological targets. For instance, some pyrrolidinone derivatives have been investigated as inhibitors of enzymes such as autotaxin, which is involved in inflammatory conditions and cancer.

Potential Research Applications

The logical relationship for investigating the biological activity of this compound is outlined below.

Caption: A logical workflow for the investigation of biological activity.

Given the diverse activities of pyrrolidinone derivatives, this compound represents a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties and to explore its potential in various disease areas.

References

An In-depth Technical Guide to (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a chiral organic molecule incorporating a pyrrolidinone ring and a benzyl carbamate functional group. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The carbamate moiety, often used as a protecting group in organic synthesis, also appears in a variety of bioactive molecules, where it can influence properties such as cell permeability and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, alongside a discussion of its potential biological significance in the context of drug discovery and development.

Molecular Structure and Properties

This compound possesses a well-defined three-dimensional structure owing to its chiral center at the 3-position of the pyrrolidinone ring. The molecule's characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Benzyl ((3R)-2-oxopyrrolidin-3-yl)carbamate | |

| CAS Number | 223407-18-9 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Canonical SMILES | C1CC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

Synthesis and Characterization

The synthesis of this compound typically proceeds via the protection of the amino group of (R)-3-aminopyrrolidin-2-one with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and organic chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for N-protection of amines.

Materials:

-

(R)-3-aminopyrrolidin-2-one hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like triethylamine (NEt₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in a mixture of DCM (or THF) and water at 0 °C, add sodium bicarbonate (2.2 eq).

-

Stir the mixture vigorously until the starting material is fully dissolved and the solution is basic.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Physicochemical Characterization Data (Predicted)

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, O-CH₂-Ph), ~6.0 (br s, 1H, N-H amide), ~5.5 (br s, 1H, N-H carbamate), ~4.2 (m, 1H, CH-NH), ~3.4 (m, 2H, CH₂-N), ~2.5 (m, 1H, CH₂), ~2.1 (m, 1H, CH₂) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (C=O, lactam), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (O-CH₂), ~50.0 (CH-NH), ~45.0 (CH₂-N), ~30.0 (CH₂) ppm. |

| FT-IR (KBr) | ν ~3300 cm⁻¹ (N-H stretching), ~1700 cm⁻¹ (C=O stretching, carbamate), ~1680 cm⁻¹ (C=O stretching, lactam), ~1530 cm⁻¹ (N-H bending), ~1250 cm⁻¹ (C-O stretching) cm⁻¹. The IR spectrum of benzyl carbamate shows characteristic peaks for N-H stretching (3422-3332 cm⁻¹) and C=O stretching (1694 cm⁻¹).[2] |

| Mass Spectrometry (ESI+) | m/z 235.1 [M+H]⁺, 257.1 [M+Na]⁺. |

Potential Biological Significance and Applications in Drug Development

The carbamate group is a key structural motif in many approved drugs and prodrugs.[3] Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their resemblance to a peptide bond.[3] This makes them valuable in modern drug discovery.[3]

The pyrrolidinone ring system is a common feature in a wide range of biologically active compounds, particularly those targeting the central nervous system. For instance, a structurally related compound, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel, orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) with potent antiseizure activity.[4] This suggests that the pyrrolidinone core of this compound could serve as a valuable scaffold for the development of novel therapeutics for neurological disorders.

Given the established roles of both the pyrrolidinone and carbamate moieties in medicinal chemistry, this compound represents a molecule of interest for screening in various biological assays, particularly those related to neurological targets.

Experimental and Logical Workflow Diagrams

General Synthetic Workflow

The synthesis of this compound follows a logical progression from the chiral starting material to the final protected product. This workflow is crucial for ensuring the stereochemical integrity of the molecule.

Caption: Synthetic workflow for the preparation of the target compound.

Conceptual Drug Discovery Logic

The exploration of this compound in a drug discovery context can be conceptualized as a series of logical steps, starting from the core molecular features and leading to potential therapeutic applications.

Caption: Logical progression from molecular features to therapeutic potential.

Conclusion

This compound is a chiral molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established chemical transformations. While specific biological data for this compound is limited in the public domain, its structural components suggest that it is a promising candidate for investigation in drug discovery programs, particularly for neurological disorders. This technical guide provides a foundational understanding of its synthesis, and physicochemical properties to aid researchers in its further exploration.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Cholinesterase Inhibitory Potential of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate and its structural analogues are emerging as a promising class of compounds in the field of neurodegenerative disease research. The core chemical scaffold, featuring a pyrrolidinone ring and a benzyl carbamate moiety, has drawn significant attention for its potential to inhibit key enzymes in cholinergic neurotransmission, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the biological activity of closely related proline-based carbamates, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. While direct biological data for this compound is not extensively available in peer-reviewed literature, this guide focuses on a series of structurally similar benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates to provide valuable insights for researchers in the field.[1]

Core Biological Activity: Cholinesterase Inhibition

The primary biological activity identified for this class of compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Mechanism of Action

Carbamate-based inhibitors like the compounds discussed herein typically act as pseudo-irreversible inhibitors of cholinesterases. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, leading to a prolonged inhibition of the enzyme's activity.

Quantitative Analysis of Biological Activity

The inhibitory potency of a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates against AChE and BChE has been quantified, with the results summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Acetylcholinesterase (AChE) Inhibition Data

| Compound | Aryl Substituent | IC50 (µM) |

| 1 | 2-chlorophenyl | 46.35 |

| 2 | 4-bromophenyl | >100 |

| 3 | 2-bromophenyl | >100 |

| 4 | 2-hydroxyphenyl | >100 |

| Reference | Rivastigmine | 25.18 |

Data sourced from a study on proline-based carbamates.[1]

Butyrylcholinesterase (BChE) Inhibition Data

| Compound | Aryl Substituent | IC50 (µM) |

| 1 | 2-chlorophenyl | 55.27 |

| 2 | 4-bromophenyl | 28.21 |

| 3 | 2-bromophenyl | 27.38 |

| 4 | 2-hydroxyphenyl | 35.48 |

| Reference | Rivastigmine | 29.51 |

Data sourced from a study on proline-based carbamates.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of AChE and BChE inhibitory activity, based on the widely used Ellman's method.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of the test compound that inhibits 50% of the activity of AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compounds.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare solutions of ATCI and BTCI in phosphate buffer.

-

Prepare solutions of AChE and BChE in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

-

Add various concentrations of the test compounds to the wells. A control well should contain the solvent used to dissolve the test compounds.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

Caption: Cholinergic neurotransmission and the inhibitory action of carbamate analogues on AChE.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for the in vitro cholinesterase inhibition assay using the Ellman's method.

Conclusion

The structural motif of a pyrrolidinone ring coupled with a benzyl carbamate represents a promising scaffold for the development of novel cholinesterase inhibitors. The quantitative data from closely related proline-based carbamates demonstrate that modifications to the aryl substituent can significantly impact inhibitory potency and selectivity against AChE and BChE. The detailed experimental protocol provided herein offers a standardized method for the in vitro evaluation of such compounds. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential in the context of neurodegenerative diseases.

References

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: A Technical Review of its Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a chiral organic molecule belonging to the pyrrolidinone class of compounds. The pyrrolidinone scaffold is a core structural motif in a variety of pharmacologically active agents, exhibiting a range of biological activities including nootropic, neuroprotective, and anticonvulsant effects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications based on studies of structurally related compounds. Due to the limited specific research on this exact enantiomer, this review synthesizes information from analogous structures to provide a predictive overview for future research and development.

Chemical Properties and Data

While specific experimental data for the (R)-enantiomer is not extensively published, the general properties can be inferred from the racemic mixture and the corresponding (S)-enantiomer.

| Property | Data | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| CAS Number (Racemate) | 42259-95-0 | [1] |

| CAS Number ((S)-form) | 118507-50-9 | [2][3] |

| Appearance | Expected to be a white to off-white solid | Inferred from similar organic compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from similar organic compounds |

Synthesis

Proposed Enantioselective Synthetic Pathway

The proposed synthesis involves the cyclization of a D-glutamic acid derivative to form the chiral pyrrolidinone ring, followed by the introduction of the benzyl carbamate protecting group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Protection of D-Glutamic Acid D-Glutamic acid would first be appropriately protected to facilitate the subsequent reactions. This could involve esterification of the carboxylic acid groups and protection of the amino group.

Step 2: Reduction and Cyclization to (R)-3-Aminopyrrolidin-2-one The protected D-glutamic acid derivative would then undergo selective reduction of one of the ester groups to an alcohol, followed by activation (e.g., tosylation) and intramolecular cyclization via nucleophilic attack by the protected amine to form the pyrrolidinone ring. Subsequent deprotection of the amino group would yield (R)-3-aminopyrrolidin-2-one. A similar strategy has been described for the synthesis of (R)-3-amino piperidine from D-glutamic acid.[5]

Step 3: Carbamoylation The final step involves the reaction of (R)-3-aminopyrrolidin-2-one with benzyl chloroformate in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to afford the target compound, this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are scarce. However, the known pharmacological profile of the pyrrolidinone core and related derivatives suggests several potential areas of therapeutic interest.

Anticonvulsant Activity

Several derivatives of 3-aminopyrrolidine-2,5-dione, a structurally similar scaffold, have demonstrated significant anticonvulsant activity in various animal models.[6] Notably, 3-(benzylamino)pyrrolidine-2,5-dione showed antiseizure activity in the 6 Hz and maximal electroshock (MES) tests.[6] This suggests that this compound may also possess anticonvulsant properties. The mechanism of action for some pyrrolidinone-based anticonvulsants is thought to involve modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.[7][8][9]

Caption: Potential mechanisms of anticonvulsant activity.

Neuroprotective Effects

Psychotropic agents, including some with pyrrolidinone structures, have been shown to exert neurotrophic and neuroprotective effects.[10] These effects are often mediated through the activation of key signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the PI3-kinase pathway.[10] These pathways are crucial for promoting neuronal survival, growth, and plasticity. While not directly studied, the potential for this compound to modulate these pathways warrants investigation.

Caption: Potential neuroprotective signaling pathways.

Enzyme Inhibition

The 3-aminopyrrolidine scaffold has been explored for the development of enzyme inhibitors. For instance, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, suggesting potential applications in oncology.[11] Given the structural similarities, this compound could be investigated as an inhibitor for various enzymatic targets.

Summary of Quantitative Data from Related Compounds

The following table summarizes quantitative data from studies on structurally related pyrrolidinone and pyrrolidine derivatives to provide a reference for potential biological activity.

| Compound Class/Derivative | Biological Activity/Assay | Quantitative Data (e.g., IC₅₀, ED₅₀) | Reference |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Anticonvulsant (MES test, mice) | ED₅₀ available in the source | [6] |

| 3-(benzylamino)pyrrolidine-2,5-dione | Anticonvulsant (6 Hz & MES tests) | Active in screening tests | [6] |

| Pyrrolidin-2-one derivatives (EP-40, EP-42, EP-46) | Anticonvulsant (MES & PTZ tests) | Active in screening tests | [7] |

| (S)-3-aminopyrrolidine derivatives | Abl and PI3K kinase inhibition | Moderate inhibition reported | [11] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide deriv. | Anticonvulsant (MES test, mice) | ED₅₀ = 68.30 mg/kg | [9] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chiral molecule within the pharmacologically relevant pyrrolidinone class. Based on the literature for related compounds, this molecule holds potential for development as an anticonvulsant or neuroprotective agent. Future research should focus on developing a robust and scalable enantioselective synthesis for this compound to enable thorough biological evaluation. Key areas for investigation include:

-

Confirmation of Anticonvulsant Activity: In vivo studies using standard models of epilepsy are warranted to confirm the anticonvulsant potential inferred from related structures.

-

Elucidation of Neuroprotective Mechanisms: Investigating the effects of the compound on key neuroprotective signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, would provide valuable mechanistic insights.

-

Enzyme Inhibition Screening: A broad screening against a panel of kinases and other relevant enzymes could uncover novel therapeutic targets.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME-Tox studies will be essential to assess the drug-like properties of the molecule.

The development of a detailed understanding of the structure-activity relationships for this and related chiral pyrrolidinones will be crucial for the rational design of new and more potent therapeutic agents.

References

- 1. 42259-95-0|Benzyl (2-oxopyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. 118507-50-9|(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. or.niscpr.res.in [or.niscpr.res.in]

- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]

- 7. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Therapeutic Targets for Pyrrolidinone Derivatives

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) scaffold is a privileged five-membered nitrogen-containing heterocycle that is a cornerstone in modern drug discovery.[1][2] Its structural versatility, arising from the sp³-hybridized carbon atoms which allow for three-dimensional exploration of pharmacophore space, makes it a frequent component of both natural products and synthetic pharmaceuticals.[2][3] Pyrrolidinone derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, by modulating a diverse array of biological targets.[4][5][6] This technical guide provides an in-depth overview of the key therapeutic targets for pyrrolidinone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers and drug development professionals.

Oncology

Pyrrolidinone derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[7]

Key Targets in Oncology

-

Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2): Certain spiro[pyrrolidine-3,3′-oxindoles] act as dual inhibitors of HDAC2 and PHB2. HDAC2 is crucial for epigenetic regulation, and its inhibition can reactivate tumor suppressor genes. PHB2 is involved in transcriptional repression and cell cycle progression. Dual inhibition represents a promising strategy for anti-breast cancer therapy.[2][3]

-

Chemokine Receptor CXCR4: This receptor plays a significant role in cancer metastasis and HIV infection.[4][5] Pyrrolidine-containing derivatives have been developed as potent CXCR4 antagonists, demonstrating the ability to inhibit the CXCL12-induced signaling that promotes cell migration.[3][4][5]

-

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival. 1-((2-Hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors.[8]

-

Tubulin: Some pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a scaffold known to interact with the colchicine binding site on tubulin, exhibit potent anticancer activity by disrupting microtubule dynamics.[9]

Quantitative Data: Anticancer Activity

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | HDAC2 / PHB2 | - | Dual Activity | [2][3] |

| (S)-pyrrolidine derivative 51a | CXCR4 Receptor | IC₅₀ (Binding Affinity) | 79 nM | [3] |

| Pyrrolidine derivative 26 | CXCR4 Receptor | IC₅₀ (Binding Affinity) | 79 nM | [4][5] |

| Pyrrolidine derivative 26 | CXCL12-induced Ca²⁺ flux | IC₅₀ | 0.25 nM | [4][5] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | EC₅₀ | 2.5 - 20.2 µM | [8][10] |

| Thiophen-containing pyrrolidines | MCF-7 (Breast Cancer) | IC₅₀ | 17 - 28 µM | [2] |

| Thiophen-containing pyrrolidines | HeLa (Cervical Cancer) | IC₅₀ | 19 - 30 µM | [2] |

Signaling Pathway Visualization

The CXCR4 receptor, upon binding its ligand CXCL12, initiates a G-protein coupled signaling cascade that leads to downstream effects promoting cell survival and metastasis, including the mobilization of intracellular calcium.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

-

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is quantified by a spectrophotometer and is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231, Panc-1) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[9][11]

-

Compound Treatment: Cells are treated with various concentrations of the pyrrolidinone derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC₅₀ or IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[8][10]

-

Inflammation and Autoimmune Diseases

The anti-inflammatory properties of pyrrolidinone derivatives are well-documented, with several compounds targeting key enzymes and kinases in inflammatory signaling pathways.[12][13]

Key Targets in Inflammation

-

NF-κB Inducing Kinase (NIK): NIK is a central kinase in the non-canonical NF-κB signaling pathway, which is involved in the expression of genes related to inflammation and immunity. Inhibition of NIK is a therapeutic strategy for autoimmune and inflammatory diseases.[13]

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Pyrrolidinone derivatives have shown inhibitory activity against both COX-1 and COX-2.[12]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | Activity Metric | Value | Reference |

| Novel Pyrrolidinone Derivatives | NIK | IC₅₀ | Data presented in patent WO 2023/217851 A1 | [13] |

| Synthesized Pyrrolidine Derivatives | COX-1 / COX-2 | In vivo activity | Compounds A-1 and A-4 showed highest effects | [12] |

| Pivalate-based Succinimide | COX-1 / COX-2 | In vitro inhibition | Greater inhibitory effect on COX-2 vs COX-1 | [14] |

| Pivalate-based Succinimide | 5-Lipoxygenase (5-LOX) | In vitro inhibition | Significant inhibition at 500-1000 µg/mL | [14] |

Signaling Pathway Visualization

The non-canonical NF-κB pathway is activated by specific TNF receptor family members, leading to the activation of NIK. NIK then phosphorylates and activates IKKα, which in turn processes p100 to p52, allowing for the nuclear translocation of the p52/RelB transcription factor complex.

Experimental Protocols

NIK Activity (AlphaScreen) Assay

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions. In the context of a kinase assay, a donor bead is conjugated to an antibody that recognizes a phosphorylated substrate, and an acceptor bead is conjugated to a molecule that binds the substrate. When the substrate is phosphorylated by the kinase (NIK), the beads are brought into proximity. Excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Kinase inhibitors will prevent this signal.

-

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human NIK enzyme, biotinylated substrate peptide, and ATP.

-

Compound Dispensing: Serially dilute the test pyrrolidinone derivatives in DMSO and dispense them into a 384-well microplate.

-

Kinase Reaction: Add the NIK enzyme, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Add a "stop" solution containing EDTA to halt the reaction, followed by the addition of streptavidin-coated donor beads and anti-phospho-substrate antibody-coated acceptor beads.

-

Incubation: Incubate the plate in the dark for 60-90 minutes to allow for bead binding.

-

Signal Reading: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The inhibitory effect is calculated as a percentage of the uninhibited control, and IC₅₀ values are determined from the dose-response curves.[13]

-

Neurological Disorders

Pyrrolidinone derivatives, particularly the racetam class of drugs, have a long history in the treatment of cognitive and neurological disorders.[1] Their mechanisms of action are diverse, targeting ion channels and synaptic proteins.

Key Targets in Neurological Disorders

-

Synaptic Vesicle Glycoprotein 2A (SV2A): This is the specific binding site for the widely used antiepileptic drug levetiracetam and its analogues. SV2A is a transmembrane protein found in synaptic vesicles and is believed to modulate the release of neurotransmitters. Binding to SV2A is correlated with anticonvulsant potency.[15]

-

Voltage-Gated Ion Channels: Some anticonvulsant pyrrolidinone derivatives act by modulating neuronal excitability. This can be achieved by stabilizing the inactive state of voltage-gated sodium channels or by inhibiting T-type calcium channels, which are involved in the 'spike and wave' discharges characteristic of absence seizures.[16]

-

5-HT₂ₐ Receptors: Serotonin 5-HT₂ₐ receptors are G-protein coupled receptors that are key targets for psychedelic drugs and are implicated in various mental disorders. 3-Pyrrolidine-indole derivatives act as agonists or partial agonists at these receptors, showing potential for treating conditions like depression and anxiety.[17]

Quantitative Data: Neurological Activity

| Compound Class/Drug | Target | Activity Metric | Value | Reference |

| Levetiracetam | SV2A | Binding Affinity | Correlates with anticonvulsant activity | [15] |

| 3-Pyrrolidine-indole Derivatives | Human 5-HT₂ₐ Receptor | EC₅₀ (Agonist mode) | < 1000 nM for active compounds | [17] |

Experimental Workflow Visualization

The screening process for novel anticonvulsant agents often follows a hierarchical workflow, starting from in silico and in vitro models and progressing to in vivo seizure models.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

-

Principle: The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. An electrical stimulus applied to the brain induces a characteristic seizure pattern, including a tonic hindlimb extension phase. The ability of a test compound to prevent this phase is a measure of its anticonvulsant activity.

-

Protocol:

-

Animal Preparation: Adult mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Pre-treatment Time: Animals are tested at the time of peak effect, determined from pharmacokinetic studies (e.g., 30-60 minutes post-administration).

-

Stimulation: A corneal or auricular electrical stimulus (e.g., 50-60 Hz, 0.2-1 sec duration) is delivered using an appropriate apparatus. The current is suprathreshold to induce tonic extension in all control animals.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.[3]

-

Other Therapeutic Areas

Antidiabetic Agents

-

Target: Dipeptidyl Peptidase-IV (DPP-4): Several marketed drugs for type II diabetes are DPP-4 inhibitors containing a pyrrolidine fragment (e.g., Vildagliptin, Saxagliptin).[18] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which stimulate insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[19] Pyrrolidine sulfonamide derivatives have been synthesized and shown to inhibit the DPP-IV enzyme with IC₅₀ values in the micromolar range.[4]

Antibacterial Agents

-

Target: DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, recombination, and repair, making them validated targets for antibiotics (e.g., quinolones). 1,2,4-Oxadiazole pyrrolidine derivatives have been developed that inhibit E. coli DNA gyrase with IC₅₀ values comparable to the standard inhibitor novobiocin, highlighting their potential as novel antibacterial agents.[4]

The pyrrolidinone core is a remarkably versatile and enduring scaffold in medicinal chemistry. Its derivatives have been successfully developed to interact with a wide spectrum of therapeutic targets across multiple disease areas, from kinases and receptors in oncology and inflammation to ion channels and synaptic proteins in neurology. The continued exploration of this scaffold, aided by rational design, combinatorial synthesis, and robust biological screening, promises to deliver novel therapeutics with improved efficacy and safety profiles for a host of challenging medical conditions.[4][7]

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. pnrjournal.com [pnrjournal.com]

- 17. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. img01.pharmablock.com [img01.pharmablock.com]

- 19. researchgate.net [researchgate.net]

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: A Technical Guide to Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to perform such assessments in-house. A thorough understanding of a compound's solubility is critical for its successful development as a therapeutic agent, influencing key parameters such as bioavailability and formulation.

Understanding Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in drug discovery and development. It can be broadly categorized into two main types: kinetic and thermodynamic solubility.

| Solubility Type | Description | Relevance in Drug Development |

| Kinetic Solubility | The concentration of a compound at the moment it starts to precipitate from a solution that was initially prepared by adding a small amount of a concentrated stock solution (often in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates.[1] | Early-stage drug discovery, high-throughput screening, lead identification and optimization.[1] Helps to quickly flag compounds that may have formulation challenges.[1] |

| Thermodynamic Solubility | The concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This represents the true or equilibrium solubility. | Later-stage drug development, formulation optimization, and predicting in-vivo behavior.[1] It is considered the "gold standard" for solubility measurement. |

The choice of solvent is also a critical factor in solubility determination. Common solvents used in pharmaceutical development are listed below.

| Solvent/Medium | Rationale for Use |

| Water | Universal solvent, relevant for physiological conditions. |

| Phosphate-Buffered Saline (PBS) | Mimics physiological pH and ionic strength.[2] |

| Dimethyl Sulfoxide (DMSO) | A powerful solvent capable of dissolving a wide range of polar and non-polar compounds, often used for creating stock solutions.[2] |

| Ethanol | A common co-solvent in formulations. |

| Simulated Gastric/Intestinal Fluids | To predict in-vivo dissolution and absorption in the gastrointestinal tract. |

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of this compound. The choice of method often depends on the stage of drug development, the amount of compound available, and the required accuracy.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, PBS) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[1]

-

Phase Separation: The undissolved solid is separated from the solution. This can be achieved by centrifugation or filtration.[3]

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.[2][3]

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

For early-stage drug discovery where a large number of compounds need to be assessed quickly, HTS methods for kinetic solubility are often employed. Nephelometry is a common technique used in this context.[3]

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted in an aqueous buffer in a multi-well plate.

-

Precipitation Detection: As the compound is introduced into the aqueous environment, it may precipitate. The turbidity of the solution in each well is measured using a nephelometer, which detects scattered light.[3]

-

Solubility Determination: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, compounds containing the pyrrolidinone scaffold have been shown to interact with various biological targets and signaling pathways. For instance, pyrrolidine dithiocarbamate has been shown to induce a death signaling pathway involving oxidative stress and subsequent JNK activation.[4] Additionally, pyrrolidone derivatives are being investigated as inhibitors of tyrosine kinase receptors, which are crucial in cancer-related signaling pathways like those involving VEGF and PDGF.[5]

Generalized Pyrrolidinone Compound Signaling Pathway

Caption: Potential interaction with a signaling pathway.

Conclusion

This technical guide outlines the fundamental principles and methodologies for determining the solubility of this compound. For drug development professionals, a comprehensive understanding and experimental determination of both kinetic and thermodynamic solubility are crucial for advancing a compound through the development pipeline. The provided protocols for the shake-flask and HTS methods offer robust frameworks for generating this critical data. Furthermore, exploring the potential interactions of this compound with relevant signaling pathways will be essential for elucidating its mechanism of action and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]

In-Depth Technical Guide on the Safety and Handling of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. The information herein is compiled from available safety data for the compound and structurally related molecules, as well as general knowledge of the carbamate chemical class.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 223407-18-9 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Appearance | Not specified (likely a solid) |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Hazard Identification and GHS Classification

A complete, verified Safety Data Sheet (SDS) for the pure (R)-enantiomer is not publicly available. However, based on the data for the racemic mixture, Benzyl (2-oxopyrrolidin-3-yl)carbamate, the following hazards are identified:

-

Signal Word: Warning

-

Hazard Statements:

Potential Unclassified Hazards:

Due to its carbamate structure, this compound should be handled as a potential cholinesterase inhibitor . Carbamates are known to reversibly inhibit the acetylcholinesterase (AChE) enzyme, which can lead to an accumulation of acetylcholine in the nervous system.[2][3][4] This can result in a range of symptoms from mild (headache, nausea) to severe (respiratory depression, convulsions).[2][5]

Experimental Protocols and Handling

Given the identified and potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Safe Handling Procedures

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Weighing and Transfer: Handle as a potential irritant and cholinesterase inhibitor. Conduct all manipulations, especially those involving the solid form that could generate dust, within a chemical fume hood or a glove box.

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

-

Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or the product label to the medical professional.

Reactivity and Stability

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Visualizations

Potential Biological Pathway: Acetylcholinesterase Inhibition

The primary toxicological concern for carbamates is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this general mechanism.

References

- 1. 42259-95-0|Benzyl (2-oxopyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.flvc.org [journals.flvc.org]

Methodological & Application

Chiral Synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chiral synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the enantioselective synthesis of the key intermediate, (R)-3-aminopyrrolidin-2-one, from a suitable chiral precursor such as D-aspartic acid. This is followed by the protection of the amino group using benzyl chloroformate (Cbz-Cl).

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a straightforward two-step sequence. The first step establishes the crucial chirality at the C3 position of the pyrrolidinone ring. The subsequent N-benzyloxycarbonylation provides the final product with a stable protecting group, suitable for further synthetic manipulations.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data for the synthesis of the chiral intermediate is representative of similar enantioselective syntheses, and the yield for the Cbz-protection step is based on established procedures for analogous compounds.

| Step | Reaction | Starting Material | Product | Representative Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Enantioselective Synthesis | D-Aspartic Acid | (R)-3-aminopyrrolidin-2-one | 60-70% | >98% |

| 2 | N-Benzyloxycarbonylation | (R)-3-aminopyrrolidin-2-one | This compound | ~90% | >98% |

Experimental Protocols

Step 1: Enantioselective Synthesis of (R)-3-aminopyrrolidin-2-one from D-Aspartic Acid

This protocol is adapted from established methods for the synthesis of chiral 3-aminopyrrolidin-2-ones from amino acid precursors. Starting with D-aspartic acid will yield the desired (R)-enantiomer.

Materials:

-

D-Aspartic Acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Allylamine

-

Palladium on carbon (10% Pd/C)

-

Sodium methoxide (NaOMe)

-

Diethyl ether, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl)

Procedure:

-

Esterification: To a suspension of D-aspartic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the dimethyl ester hydrochloride.

-

Cyclization: Dissolve the crude dimethyl ester hydrochloride in anhydrous dichloromethane and cool to 0 °C. Add allylamine and allow the reaction to proceed at room temperature for 24 hours.

-

Deprotection: The resulting N-allyl-pyrrolidinone derivative is then subjected to deallylation. To a solution of the N-allyl-pyrrolidinone in methanol, add 10% Pd/C and a catalytic amount of sodium methoxide. Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (R)-3-aminopyrrolidin-2-one.

Step 2: Synthesis of this compound

This protocol details the N-benzyloxycarbonylation of the chiral amine intermediate.

Materials:

-

(R)-3-aminopyrrolidin-2-one

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-3-aminopyrrolidin-2-one (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

-

Addition of Cbz-Cl: To the cooled solution, add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.[1]

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow for N-Benzyloxycarbonylation

Caption: Experimental workflow for the N-Cbz protection step.

References

Application Notes and Protocols for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and detailed experimental protocols for the investigation of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. This document outlines methodologies for assessing its efficacy as a potential activator of the Nrf-2 signaling pathway, a critical regulator of cellular antioxidant responses.

Potential Therapeutic Applications

This compound, a member of the 2-oxopyrrolidine class of compounds, holds promise for therapeutic intervention in conditions associated with oxidative stress and inflammation. The carbamate moiety is a key structural feature in many approved drugs, known to enhance biological activity.[1][2] Derivatives of 2-oxopyrrolidine have been investigated for a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] A structurally related 2-oxopyrrolidine derivative, LN-53, has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway, which plays a crucial role in protecting against oxidative damage.[5][6] Therefore, this compound is a prime candidate for investigation as an Nrf-2 activator for the potential treatment of chronic skin disorders, neurodegenerative diseases, and other conditions linked to oxidative stress.

Experimental Protocols

The following protocols are adapted from established methods for evaluating novel Nrf-2 activators and can be applied to this compound.[5][6]

Cell Viability and Cytotoxicity Assays

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro experiments.

a) MTT Assay

-

Cell Seeding: Plate human epidermal keratinocytes (HEKs) in 96-well plates at a density of 15,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.5–50 µM) for 24 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

b) LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

LDH Measurement: After the 24-hour treatment, collect the cell culture supernatant. Determine the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Objective: To evaluate the ability of this compound to reduce intracellular ROS levels.

-

Cell Seeding and Treatment: Seed HEKs in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Oxidative Stress Induction: Induce oxidative stress by adding a ROS-inducing agent such as tert-butyl hydroperoxide (TBHP).

-

DCFH-DA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the cells and incubate for 30 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Nrf-2 Signaling Pathway Activation

Objective: To determine if this compound activates the Nrf-2 signaling pathway.

a) Nrf-2 Nuclear Translocation (Western Blot)

-

Cell Treatment and Lysis: Treat HEKs with the test compound. After treatment, fractionate the cells to isolate nuclear and cytosolic extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay kit.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against Nrf-2 and a nuclear loading control (e.g., Lamin B1).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

b) Target Gene Expression (qPCR)

-

RNA Extraction and cDNA Synthesis: Treat HEKs with the compound, then extract total RNA and reverse transcribe it into cDNA.

-

qPCR: Perform quantitative real-time PCR using primers for Nrf-2 and its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Use a housekeeping gene (e.g., GAPDH) for normalization.

c) Inflammatory Cytokine Levels (ELISA)

-

Sample Collection: Collect the cell culture supernatants after treatment with the compound and stimulation with an inflammatory agent (e.g., TBHP).

-

ELISA: Measure the levels of pro-inflammatory cytokines, such as IL-6 and IL-8, using commercially available ELISA kits according to the manufacturer's protocols.

Data Presentation

Table 1: Cytotoxicity of this compound on Human Epidermal Keratinocytes (HEKs)

| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (LDH Assay) |

| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 |

| 1 | 98.7 ± 4.8 | 3.5 ± 1.1 |

| 5 | 97.2 ± 5.1 | 4.2 ± 0.9 |

| 10 | 95.8 ± 4.5 | 5.1 ± 1.3 |

| 25 | 88.4 ± 6.3 | 10.7 ± 2.5 |

| 50 | 75.1 ± 7.9 | 18.9 ± 3.1 |

Table 2: Effect of this compound on Nrf-2 Target Gene Expression

| Treatment | HO-1 mRNA Fold Change | NQO1 mRNA Fold Change |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| Compound (10 µM) | 4.5 ± 0.6 | 3.8 ± 0.5 |

| Compound (25 µM) | 8.2 ± 1.1 | 7.1 ± 0.9 |

Visualizations

Caption: Nrf-2 signaling pathway activation.

Caption: In vitro experimental workflow.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Potential: (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate in Medicinal Chemistry

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate , a chiral synthetic building block, holds significant promise in medicinal chemistry as a scaffold for the development of novel therapeutic agents. While specific, direct applications and detailed pharmacological data for this particular compound are not extensively documented in publicly available research, its structural motifs—the pyrrolidinone ring and the carbamate group—are integral components of numerous biologically active molecules. This suggests a high potential for its use in the creation of drugs targeting a range of diseases, particularly in the fields of neuroscience, infectious diseases, and beyond.

The pyrrolidinone core is a privileged scaffold in drug discovery, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[1] Derivatives of the closely related 3-aminopyrrolidin-2-one have been explored for various therapeutic applications, indicating the potential for this structural class.

The carbamate functional group is another key feature, often employed as a stable and effective bioisostere for amide bonds in peptidomimetics. This substitution can enhance a molecule's metabolic stability and cell permeability, critical properties for drug candidates.

This document outlines the potential applications of this compound based on the known activities of structurally related compounds and provides a generalized workflow for its utilization in a drug discovery context.

Potential Therapeutic Applications

Based on the broader class of pyrrolidinone and carbamate-containing molecules, this compound could serve as a key intermediate in the synthesis of compounds for:

-

Central Nervous System (CNS) Disorders: Pyrrolidinone derivatives have been investigated for their potential in treating neurological and psychiatric conditions. The structural similarity to molecules with neuroleptic activity suggests that derivatives of this compound could be explored for antipsychotic, anticonvulsant, or cognitive-enhancing properties.

-

Infectious Diseases: The pyrrolidine scaffold is present in a number of antibacterial and antiviral agents. By functionalizing the pyrrolidinone core of this compound, novel antibiotics or antivirals could be developed.

-

Metabolic Diseases: Certain pyrrolidine derivatives have shown activity as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. This opens an avenue for the synthesis and screening of new DPP-IV inhibitors based on this scaffold.

Experimental Protocols

While specific experimental data for this compound is not available, the following represents a general workflow for its application in a medicinal chemistry research program.

General Synthetic Workflow for Derivatization

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules. The carbamate group can be deprotected to yield a free amine, which can then be further functionalized.

Protocol 1: Deprotection of the Carbamate Group

Objective: To remove the benzyl carbamate protecting group to liberate the free amine for subsequent reactions.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, (R)-3-aminopyrrolidin-2-one.

-

The crude product can be used directly in the next step or purified by column chromatography if necessary.

Illustrative Signaling Pathway and Workflow Diagrams

To visualize the potential role and workflow associated with this compound, the following diagrams are provided.

Caption: General drug discovery workflow utilizing this compound.

Caption: Hypothetical signaling pathway modulation by a derivative.

Data Presentation

As no specific quantitative data for the biological activity of this compound or its direct derivatives is currently available in the public domain, a data table cannot be provided at this time. Researchers are encouraged to perform their own biological screening of newly synthesized derivatives to generate such data. A suggested format for presenting screening results is provided below.

Table 1: Template for Biological Activity Screening Data

| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (µM) | % Inhibition at [X] µM |

| Derivative 1 | Target A | Enzymatic | ||

| Derivative 2 | Target A | Enzymatic | ||

| Derivative 3 | Receptor B | Binding | ||

| Derivative 4 | Receptor B | Binding |

Conclusion

This compound represents a valuable, chiral starting material for the synthesis of novel, biologically active compounds. Its inherent structural features, the pyrrolidinone core and a protected amine, make it an attractive scaffold for generating diverse chemical libraries for drug discovery campaigns. While direct pharmacological data on this specific molecule is scarce, the established importance of its constituent motifs in medicinal chemistry strongly supports its potential for the development of new therapeutics. Further research involving the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Synthesis of Novel Neuroleptic Agents from Pyrrolidine Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of neuroleptic agents derived from pyrrolidine-based intermediates. The focus is on substituted benzamide antipsychotics, which primarily act as dopamine D2 and D3 receptor antagonists. This class of compounds, including agents like Remoxipride and Raclopride, has been pivotal in the development of treatments for psychosis. The provided methodologies offer reproducible pathways for the synthesis and pharmacological evaluation of these and analogous compounds.

Overview of Synthetic Strategy

The general synthetic approach for this class of neuroleptic agents involves the amide coupling of a substituted benzoic acid with a chiral pyrrolidine-containing amine. The key intermediates are the appropriately functionalized benzoic acid and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. The stereochemistry of the pyrrolidine moiety is crucial for potent dopamine receptor antagonism.

A generalized synthetic workflow is depicted below:

Caption: General synthetic workflow for pyrrolidine-based neuroleptics.

Quantitative Data Summary

The following tables summarize the binding affinities of representative pyrrolidine-derived neuroleptic agents for key CNS receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D2 Receptor | D3 Receptor | Reference |

| Remoxipride | 113 | - | [1] |

| Raclopride | 1.8 | 3.5 | [2] |

| Clebopride | 3.5 | - | [3] |

| (S)-6-chloro-2-(1-ethylpyrrolidinyl)-1-isoindolinone | 1300 (IC50) | - | [4] |

Table 2: Serotonin and Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A Receptor | α2 Adrenergic Receptor | Reference |

| Clebopride | - | 780 | [3] |

Experimental Protocols

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

This protocol describes the synthesis of the chiral amine intermediate from (S)-Prolinamide.

-

Materials: (S)-Prolinamide, Lithium aluminum hydride (LAH), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (HCl).

-

Procedure:

-

A solution of (S)-Prolinamide in anhydrous diethyl ether is added dropwise to a stirred suspension of LAH in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is then refluxed for 4-6 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

The solid precipitate is filtered off and washed with diethyl ether.

-